Carbamothioic acid, N-[(tetrahydro-1,1-dioxido-3-thienyl)methyl]-, S-dodecyl ester
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Overview
Description
Carbamothioic acid, N-[(tetrahydro-1,1-dioxido-3-thienyl)methyl]-, S-dodecyl ester is a complex organic compound with a unique structure that includes a thienyl group, a dodecyl ester, and a carbamothioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamothioic acid, N-[(tetrahydro-1,1-dioxido-3-thienyl)methyl]-, S-dodecyl ester typically involves the reaction of a thienyl derivative with a dodecyl ester under controlled conditions. The reaction may require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key parameters such as temperature, pressure, and reaction time would be carefully controlled to maximize output.
Chemical Reactions Analysis
Types of Reactions
Carbamothioic acid, N-[(tetrahydro-1,1-dioxido-3-thienyl)methyl]-, S-dodecyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
Carbamothioic acid, N-[(tetrahydro-1,1-dioxido-3-thienyl)methyl]-, S-dodecyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Carbamothioic acid, N-[(tetrahydro-1,1-dioxido-3-thienyl)methyl]-, S-dodecyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Thiosulfuric acid, S-[2-[(tetrahydro-1,1-dioxido-3-thienyl)amino]ethyl] ester
- Carbamothioic S-acid
- Carbamic acid, N-(tetrahydro-1,1-dioxido-3-thienyl)-, 1,1-dimethylethyl ester
Uniqueness
Carbamothioic acid, N-[(tetrahydro-1,1-dioxido-3-thienyl)methyl]-, S-dodecyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
1049114-57-9 |
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Molecular Formula |
C18H35NO3S2 |
Molecular Weight |
377.6 g/mol |
IUPAC Name |
S-dodecyl N-[(1,1-dioxothiolan-3-yl)methyl]carbamothioate |
InChI |
InChI=1S/C18H35NO3S2/c1-2-3-4-5-6-7-8-9-10-11-13-23-18(20)19-15-17-12-14-24(21,22)16-17/h17H,2-16H2,1H3,(H,19,20) |
InChI Key |
SVCBAUQXGRUDEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC(=O)NCC1CCS(=O)(=O)C1 |
Origin of Product |
United States |
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